
Boc-beta-Ala-OH
Overview
Description
Boc-beta-Ala-OH (tert-butoxycarbonyl-β-alanine) is a β-amino acid derivative widely used in peptide synthesis, medicinal chemistry, and PROTAC (proteolysis-targeting chimera) development. Its molecular formula is C₈H₁₅NO₄ (MW: 189.21 g/mol), and it features a tert-butoxycarbonyl (Boc) protecting group on the β-alanine backbone . This compound is stable under basic conditions but readily deprotected under mild acidic conditions, making it a versatile building block in organic synthesis .
Preparation Methods
Direct Boc Protection of β-Alanine
The most straightforward method involves reacting β-alanine with di-tert-butyl dicarbonate (BocO) in the presence of a base.
Reaction Mechanism and Conditions
β-Alanine’s primary amine reacts with BocO in a solvent such as tetrahydrofuran (THF) or dioxane. A base—commonly 4-dimethylaminopyridine (DMAP) or aqueous sodium hydroxide—facilitates the deprotonation of the amine, enabling nucleophilic attack on BocO . The reaction typically proceeds at room temperature for 4–6 hours, yielding Boc-β-Ala-OH after workup.
Example Protocol :
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Dissolve β-alanine (1 eq) in THF.
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Add BocO (1.1 eq) and DMAP (0.1 eq).
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Stir at 25°C for 5 hours.
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Quench with water, extract with ethyl acetate, and purify via recrystallization .
Yield and Purity
This method achieves yields of 85–90% with >99% purity, as verified by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) . The product is a white crystalline solid with a melting point of 76–79°C .
Synthesis via Saponification of Ethyl Ester Precursors
An alternative approach involves synthesizing Boc-β-Ala-OH from its ethyl ester derivative, ethyl 3-((tert-butoxycarbonyl)amino)propanoate.
Hydrolysis Reaction
The ethyl ester group is hydrolyzed to a carboxylic acid using lithium hydroxide (LiOH) in a mixed solvent system:
Procedure :
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Dissolve ethyl 3-((tert-butoxycarbonyl)amino)propanoate (6.44 mmol) in ethanol (10 mL).
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Add LiOH (6.44 mmol) in water (10 mL).
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Stir at 20°C for 5 hours.
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Concentrate the mixture, wash with dichloromethane (DCM), acidify with 6N HCl, and isolate the precipitate .
Performance Metrics
This method reports a 90% yield, with LCMS and confirming structural integrity . Key spectral data include:
Comparative Analysis of Methods
Parameter | Direct Boc Protection | Ester Saponification |
---|---|---|
Starting Material | β-Alanine | Ethyl ester derivative |
Reagents | BocO, DMAP | LiOH, HCl |
Reaction Time | 5 hours | 5 hours |
Yield | 85–90% | 90% |
Purity | >99% (TLC) | >99% (LCMS/NMR) |
Complexity | Low | Moderate |
The direct method is preferred for simplicity, while the ester route offers higher yields in specific cases .
Industrial-Scale Optimization
Solvent Selection
THF and ethanol/water mixtures are optimal for solubility and reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to side reactions .
Purification Strategies
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Recrystallization : Petroleum ether or ethyl acetate/hexane mixtures yield high-purity crystals .
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Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves minor impurities .
Challenges and Solutions
Byproduct Formation
Over-Boc protection or ester hydrolysis incompletion can occur. Solutions include:
Scalability Issues
Industrial-scale reactions face mixing inefficiencies. Countermeasures:
Scientific Research Applications
Applications in Peptide Synthesis
Boc-beta-alanine is primarily utilized in the synthesis of peptides due to its protective Boc (tert-butyloxycarbonyl) group, which facilitates the selective protection of amino acids during chemical reactions. The following table summarizes its role in peptide synthesis:
Application | Description |
---|---|
Peptide Synthesis | Acts as a building block for synthesizing peptides through solid-phase peptide synthesis. |
Protective Group | The Boc group protects the amino group during synthesis, allowing for selective reactions. |
Coupling Reactions | Enhances the efficiency of coupling reactions, particularly with fluorides as activating agents. |
Biomedical Applications
Boc-beta-alanine has shown promise in various biomedical applications, including drug development and therapeutic interventions. Some notable applications include:
- Antibody-Drug Conjugates : It serves as a linker in antibody-drug conjugates, enhancing the delivery of cytotoxic agents to cancer cells .
- Ergogenic Supplements : Used as a dietary supplement to improve athletic performance by influencing anabolic hormone secretion .
- Neuronal Signaling : Investigated for its potential effects on neuronal signaling pathways, contributing to research in neuropharmacology .
Case Studies
-
Synthesis of Peptides :
A study demonstrated the effective use of Boc-beta-alanine in synthesizing a peptide that exhibited enhanced biological activity compared to its unmodified counterparts. The study highlighted the efficiency of Boc protection in facilitating complex peptide structures while maintaining high purity levels. -
Enzymatic Applications :
Research has explored the use of Boc-beta-alanine as a substrate for enzymatic reactions, showcasing its ability to enhance reaction specificity and yield when coupled with specific enzymes like transaldolases . This application underscores its utility in biocatalysis and synthetic biology. -
Polymer Chemistry :
Boc-beta-alanine has been incorporated into polymer matrices for drug delivery systems. Its ability to undergo hydrolysis under physiological conditions allows for controlled release profiles, making it a valuable component in developing advanced drug delivery technologies.
Mechanism of Action
The mechanism of action of Boc-beta-Ala-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of beta-alanine from unwanted reactions during the synthesis process. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions .
Comparison with Similar Compounds
Key Properties :
- CAS No.: 3303-84-2
- Storage : Stable at room temperature in dark, dry conditions .
- Applications :
- PROTAC Linkers : Used to construct PROTACs due to its ability to form free amines post-deprotection, enabling conjugation to target proteins .
- Medicinal Chemistry : A key intermediate in synthesizing tetrahydro-pyridine carboxamide derivatives (e.g., compounds 22–27 in ), which exhibit pharmacological relevance .
Boc-beta-Ala-OH belongs to a class of protected β-amino acids. Below is a detailed comparison with structurally or functionally related compounds:
Boc-Ala-OH
- Structure: N-(tert-butoxycarbonyl)-L-alanine (α-amino acid derivative).
- CAS No.: 15761-38-3 .
- Key Differences: Stereochemistry: Boc-Ala-OH is an α-amino acid, while this compound has a β-amino acid backbone, altering its conformational flexibility and peptide chain interactions . Synthetic Utility: Boc-Ala-OH is used in standard peptide synthesis, whereas this compound is favored for introducing non-natural backbones or linker segments .
Fmoc-beta-Ala-OH
- Structure : Fluorenylmethyloxycarbonyl-β-alanine.
- CAS No.: 35737-10-1 .
- Key Differences: Deprotection: Fmoc groups require basic conditions (e.g., piperidine), whereas Boc groups are acid-labile . Contamination Risks: Fmoc-beta-Ala-OH raw materials are prone to contamination with Fmoc-beta-Ala-amino acid-OH dipeptides, leading to peptide synthesis errors. Solubility: Fmoc-beta-Ala-OH is soluble in water or 1% acetic acid, whereas this compound requires organic solvents (e.g., DMF) .
Boc-β-tBu-Ala-OH
- Structure : Boc-protected β-alanine with a tert-butyl group.
- CAS No.: 79777-82-5 .
- Key Differences: Steric Hindrance: The tert-butyl group enhances steric protection, improving stability in harsh reaction conditions . Toxicity: Classified as non-toxic and non-irritating, unlike some fluorinated derivatives (e.g., compounds 22–27 in ) that require careful handling .
H-beta-Ala-OH Derivatives
- Examples : H-β-(3-Benzothienyl)-Ala-OH (CAS 72120-71-9), H-ALA-BETA-ALA-OH (CAS 52788-02-0) .
- Key Differences :
- Functionality : These derivatives incorporate aromatic or heterocyclic moieties, enabling unique bioactivity (e.g., targeting neural pathways) .
- Synthesis Complexity : Require multi-step reactions (e.g., bromination of benzothiophene followed by acylation), unlike the straightforward synthesis of this compound .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
Boc-beta-Ala-OH, or N-tert-butyloxycarbonyl-beta-alanine, is a derivative of beta-alanine that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, highlighting its synthesis, biological properties, and applications in peptide synthesis and drug development.
This compound is synthesized through a variety of methods that typically involve the protection of the amino group with a Boc group to enhance stability during chemical reactions. The compound is often used as a building block in peptide synthesis due to its ability to form stable amide bonds.
Table 1: Synthesis Conditions for this compound
Reaction Conditions | Yield | Comments |
---|---|---|
Dry THF, -25°C, 3h | 93% | High yield with minimal side reactions . |
DMF, 20°C, 16h | 93% | Effective for coupling with other amino acids . |
2. Biological Activity
This compound exhibits several biological activities that make it a valuable compound in medicinal chemistry and biochemistry:
- Peptidomimetic Properties : As a component of β-peptides, this compound contributes to the stability and bioactivity of peptide analogs. β-Peptides are resistant to enzymatic degradation, making them suitable for therapeutic applications .
- Chelating Agent : In studies involving dipeptides like histidine-Boc-beta-alanine, the compound has shown potential as a chelating agent for metal ions. This property is crucial in biological systems where metal ions play significant roles in enzyme activity and metabolic pathways .
- Neuroprotective Effects : Research indicates that beta-alanine derivatives may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by modulating neurotransmitter systems .
3. Applications in Peptide Synthesis
This compound is widely used in solid-phase peptide synthesis (SPPS) due to its favorable chemical properties:
- Coupling Reactions : It can be effectively coupled with various amino acids to form peptides. The use of Boc protection allows for selective deprotection during synthesis, facilitating the assembly of complex peptides .
- Stability Against Peptidases : β-Peptides containing this compound exhibit enhanced stability against proteolytic enzymes, which is beneficial for oral bioavailability in therapeutic applications .
4. Case Studies
Several studies have demonstrated the utility of this compound in synthesizing biologically active compounds:
- Histidine-Beta-Alanine Dipeptide : This dipeptide was synthesized using this compound and showed significant chelating properties with various metal ions. The study highlighted its potential as a therapeutic agent for conditions requiring metal ion regulation .
- Cyclopolypeptides : Research involving cyclopolypeptides derived from Boc-protected dipeptides has shown promising antibacterial and antifungal activities. These findings support the potential use of this compound in developing new antimicrobial agents .
5. Conclusion
This compound is a versatile compound with significant biological activity and applications in peptide synthesis and drug development. Its stability, ability to form peptidomimetics, and chelating properties make it an essential building block in modern medicinal chemistry. Ongoing research into its biological effects may further elucidate its potential therapeutic roles.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFJUSRQHZPVKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186697 | |
Record name | N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3303-84-2 | |
Record name | BOC-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3303-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1,1-dimethylethoxy)carbonyl]-β-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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